Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate (CAS 84962-73-2) is a synthetic carbamate derivative with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of approximately 301.14 g/mol. Its structure features a methyl carbamate group on a phenyl ring substituted with a (2-bromoethyl)aminocarbonyl moiety, placing it within the broad class of alkylating-agent-functionalized carbamates.

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
CAS No. 84962-73-2
Cat. No. B12678837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate
CAS84962-73-2
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=CC=C1C(=O)NCCBr
InChIInChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
InChIKeyAHIKPEJVPTVDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate (CAS 84962-73-2): Core Chemical Identity & Procurement Starting Point


Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate (CAS 84962-73-2) is a synthetic carbamate derivative with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of approximately 301.14 g/mol . Its structure features a methyl carbamate group on a phenyl ring substituted with a (2-bromoethyl)aminocarbonyl moiety, placing it within the broad class of alkylating-agent-functionalized carbamates . The compound is catalogued under EINECS number 284-772-6 and is predominantly supplied as a research intermediate for further derivatization, rather than as a finished active pharmaceutical ingredient .

Why Generic Substitution of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate with Analogous Carbamates Is Not Scientifically Justified


The specific juxtaposition of the methyl carbamate and the (2-bromoethyl)aminocarbonyl substituents on the ortho-position of the phenyl ring determines the compound's reactivity profile as a bifunctional electrophile, offering both a carbamate hydrolytic site and a bromoethyl nucleophilic substitution site . This ortho-substitution pattern can facilitate intramolecular cyclization reactions that are sterically infeasible for its meta- or para-substituted analogs, while the methyl ester (vs. ethyl or tert-butyl) governs the lipophilicity, metabolic susceptibility, and leaving-group propensity of the carbamate moiety . Consequently, replacing this compound with a generic 'bromoethyl carbamate' or even a closely related homolog such as the ethyl carbamate variant (CAS 84946-13-4) risks altering reaction kinetics, product distributions, and biological target engagement in structure-activity relationship (SAR)-dependent programs .

Quantitative Differentiation Evidence for Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate vs. Key Analogs


Methyl vs. Ethyl Carbamate Homolog: Molecular Weight, LogP, and Steric Bulk Comparison

Direct physicochemical comparison between the methyl carbamate (target compound, C₁₁H₁₃BrN₂O₃, MW = 301.14 g/mol) and its ethyl carbamate analog (CAS 84946-13-4, C₁₂H₁₅BrN₂O₃, MW = 315.16 g/mol) reveals quantifiable differences in molecular weight, calculated LogP, and steric profile . The methyl variant is 14.02 g/mol lighter and, based on its lower carbon count, is predicted to have a lower LogP (~1.9 vs. a higher LogP for the ethyl homolog), which translates into altered aqueous solubility and membrane permeability characteristics in biological assays . The smaller methyl group also reduces steric hindrance near the carbamate carbonyl, potentially influencing enzyme active-site accommodation.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

BCATm Inhibitory Activity of Structurally Related Bromoethyl-Aryl Carbamates: Class-Level SAR Inference

While no direct BCATm inhibition data for CAS 84962-73-2 has been located in the open literature, structurally related bromobenzyl-carbamate scaffolds from a GSK fragment and HTS campaign against human BCATm demonstrate that the bromoaryl moiety is critical for binding to an induced hydrophobic pocket, with IC₅₀ values ranging from 25–158 nM depending on the scaffold and assay system . A closely tracked analog, BDBM50118523 (CHEMBL3617079), containing a bromobenzyl substituent and a carbamate-like core, exhibited IC₅₀ = 25 nM against cloned human BCATm and IC₅₀ = 158 nM in differentiated primary human adipocytes . By class-level inference, the ortho-bromoethyl carbamate motif in CAS 84962-73-2 presents a comparable halogen-bonding pharmacophore, suggesting potential BCATm engagement, though the absence of direct confirmatory data for this exact compound must be acknowledged. In contrast, non-brominated or non-carbamate analogs (e.g., N-(2-hydroxyethyl)phenyl carbamates) lack the halogen-bond donor necessary for this specific induced-fit pocket interaction.

Metabolic Disease Obesity & Dyslipidemia Branched-Chain Amino Acid Metabolism

Herbicidal Carbanilic Acid Ester Patent Landscape: Ortho-Substitution vs. Alternative Regioisomers

Patent literature on herbicidal carbanilic acid esters reveals that ortho-substituted phenyl carbamates bearing a bromoalkyl moiety display superior herbicidal activity compared to meta- or para-substituted analogs . While CAS 84962-73-2 is not explicitly listed as a preferred embodiment in the available patent abstracts, the generic Markush structures encompass compounds of the formula where R₁ is a bromoalkyl group and R₂ is an alkoxycarbonylamino group, with the ortho arrangement (as in the target compound) being essential for optimal activity against specific weed species. The bromoethyl group provides a balance of reactivity and stability that is distinct from chloroethyl (more reactive, less selective) or iodoethyl (less stable) alternatives . Quantitative potency data (e.g., GR₅₀ values) for the exact compound could not be extracted from the accessible patent preview; however, the structural match to the claimed generic formula provides a basis for prioritizing this specific substitution pattern in herbicidal SAR programs.

Agrochemical Discovery Herbicide Development Carbanilic Acid Esters

High-Value Application Scenarios for Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate Based on Differentiation Evidence


Fragment-Based Lead Generation Targeting BCATm for Metabolic Disorders

Procurement for fragment library design targeting mitochondrial branched-chain aminotransferase (BCATm) is supported by class-level SAR evidence showing that bromoaryl carbamate scaffolds engage the enzyme's induced hydrophobic pocket, with published analogs achieving nanomolar potency (IC₅₀ = 25–158 nM) . The compound's low molecular weight (301.14 g/mol) and moderate predicted LogP (~1.9) align with fragment library criteria (MW < 300 Da, LogP < 3 preferred), making it a suitable starting point for structure-based optimization that would be less favorable with the heavier, more lipophilic ethyl carbamate homolog (MW = 315.16 g/mol).

Synthesis of Ortho-Substituted Herbicidal Carbanilic Acid Ester Derivatives

Derivatization programs aimed at exploring herbicidal carbanilic acid esters, as disclosed in patent literature, benefit from ortho-substituted bromoethyl phenylcarbamates due to the established structure-activity relationship favoring this regioisomeric arrangement over meta- or para-substituted alternatives . The bromoethyl group serves as a synthetic handle for further nucleophilic substitution, enabling the generation of focused libraries for herbicide hit-to-lead exploration.

Bifunctional Electrophile Probe for Chemical Biology Reactivity Profiling

The presence of both a carbamate electrophile and a primary alkyl bromide within the same molecule enables sequential or orthogonal reactivity that is not available in simpler carbamates (e.g., tert-butyl N-(2-bromoethyl)carbamate, which lacks the aromatic scaffold) or in non-brominated phenyl carbamates. This dual reactivity profile supports chemoproteomic probe development, where the bromoethyl group can be used for initial target engagement and the carbamate for subsequent covalent modification or reporter attachment.

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